molecular formula C7H2Cl6S B13751874 Pentachloro[(chloromethyl)thio]benzene CAS No. 62601-17-6

Pentachloro[(chloromethyl)thio]benzene

Cat. No.: B13751874
CAS No.: 62601-17-6
M. Wt: 330.9 g/mol
InChI Key: SEBXHYNSUTYHGW-UHFFFAOYSA-N
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Description

Pentachloro[(chloromethyl)thio]benzene is a chemical compound with the molecular formula C7H2Cl6S and a molecular weight of 330.87 g/mol It is characterized by the presence of five chlorine atoms and a chloromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentachloro[(chloromethyl)thio]benzene typically involves the chlorination of benzene derivatives. One common method is the reaction of pentachlorobenzene with chloromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination and thiolation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are also implemented to handle the toxic and corrosive nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

Pentachloro[(chloromethyl)thio]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Pentachloro[(chloromethyl)thio]benzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentachloro[(chloromethyl)thio]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentachloro[(chloromethyl)thio]benzene is unique due to the presence of both multiple chlorine atoms and a chloromethylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

62601-17-6

Molecular Formula

C7H2Cl6S

Molecular Weight

330.9 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(chloromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl6S/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2

InChI Key

SEBXHYNSUTYHGW-UHFFFAOYSA-N

Canonical SMILES

C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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